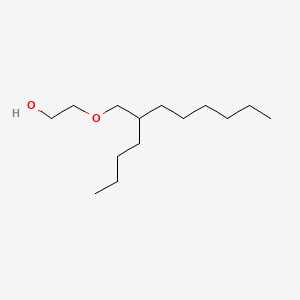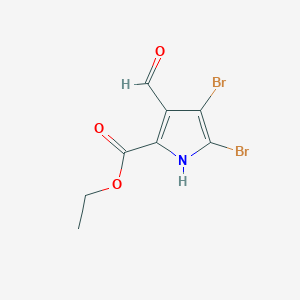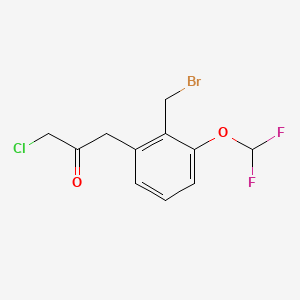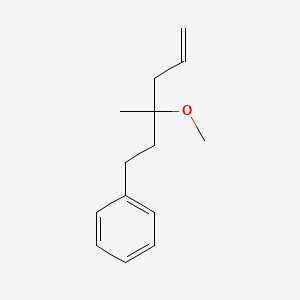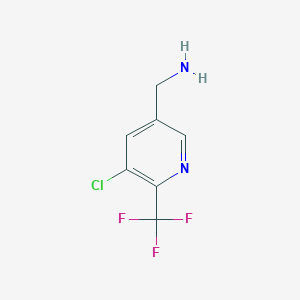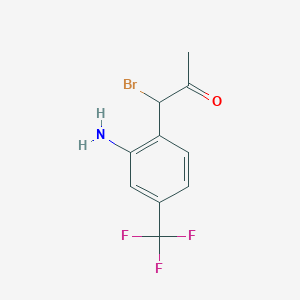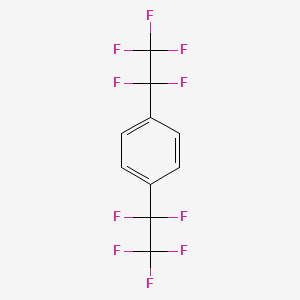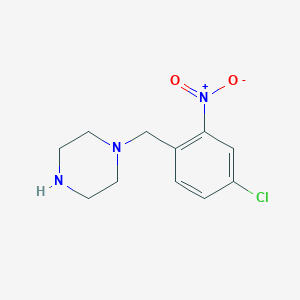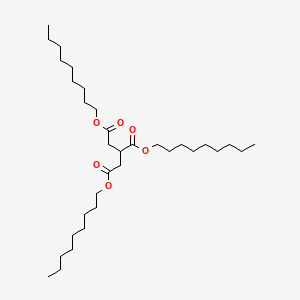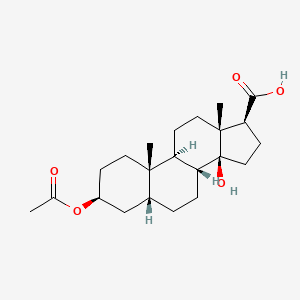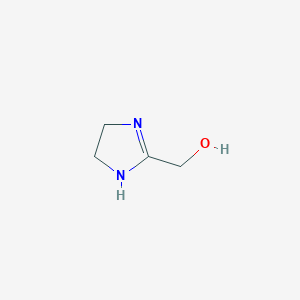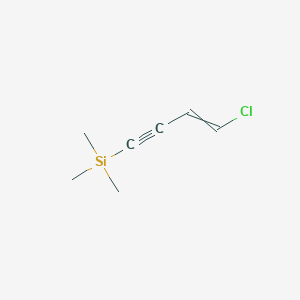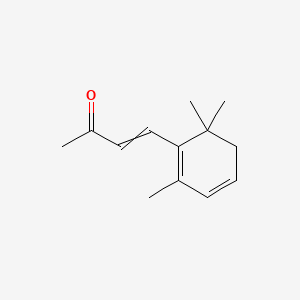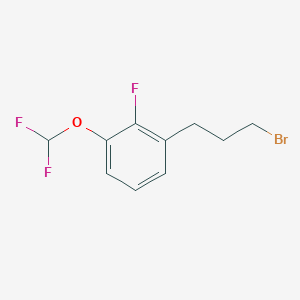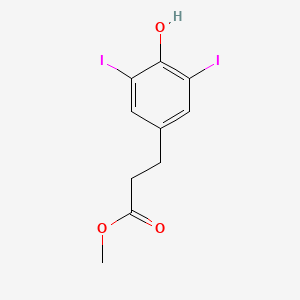
Methyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate is a chemical compound with the molecular formula C10H10I2O3 It is characterized by the presence of two iodine atoms, a hydroxy group, and a methyl ester group attached to a phenylpropanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate typically involves the iodination of a precursor compound, followed by esterification. One common method involves the iodination of 4-hydroxyphenylpropanoic acid using iodine and an oxidizing agent such as hydrogen peroxide. The resulting diiodinated product is then esterified with methanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 3-(4-hydroxy-3,5-diiodophenyl)propanoic acid.
Reduction: 3-(4-hydroxy-3,5-diiodophenyl)propanol.
Substitution: 3-(4-hydroxy-3,5-diazidophenyl)propanoate.
科学的研究の応用
Methyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of iodine metabolism.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the iodine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting metabolic pathways and cellular processes.
類似化合物との比較
Similar Compounds
3-(4-hydroxy-3,5-diiodophenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar backbone but with methoxy and hydroxy groups instead of iodine atoms.
Uniqueness
Methyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate is unique due to the presence of two iodine atoms, which impart distinct chemical and physical properties
特性
分子式 |
C10H10I2O3 |
|---|---|
分子量 |
431.99 g/mol |
IUPAC名 |
methyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate |
InChI |
InChI=1S/C10H10I2O3/c1-15-9(13)3-2-6-4-7(11)10(14)8(12)5-6/h4-5,14H,2-3H2,1H3 |
InChIキー |
BXZPNPFYZNUUMM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=CC(=C(C(=C1)I)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


